molecular formula C16H21N3O4S B2504912 Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1008965-22-7

Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2504912
CAS No.: 1008965-22-7
M. Wt: 351.42
InChI Key: MITCBABBSMXUOC-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester at position 3 and an acetamido group linked to a 3-oxopiperazine moiety at position 2. The 3-oxopiperazine group introduces a cyclic amide structure, which may enhance hydrogen-bonding interactions and influence pharmacological activity . The tetrahydrobenzothiophene scaffold is analogous to bioactive molecules in medicinal chemistry, often associated with central nervous system (CNS) or protease inhibitor applications.

Properties

IUPAC Name

methyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-23-16(22)13-9-4-2-3-5-11(9)24-15(13)19-12(20)8-10-14(21)18-7-6-17-10/h10,17H,2-8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITCBABBSMXUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzothiophene core, which is known for various biological activities, including antitumor and analgesic properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

IUPAC Name: this compound

Molecular Formula: C₁₈H₂₃N₃O₄S

Molecular Weight: 373.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The piperazine moiety is thought to play a crucial role in modulating these interactions. The exact mechanism remains to be fully elucidated but may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could potentially act on neurotransmitter receptors, influencing pain pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • A study reported that derivatives of benzothiophene exhibited IC₅₀ values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating significant cytotoxic activity .
CompoundIC₅₀ (μM)Cancer Cell Line
Compound A23.2MCF-7 (Breast)
Compound B49.9HeLa (Cervical)

Analgesic Activity

The analgesic effects of related compounds have been evaluated using the "hot plate" method in animal models. Findings suggest that these compounds can effectively reduce pain responses:

  • Compounds derived from benzothiophene exhibited analgesic effects that surpassed those of standard analgesics like metamizole .

Case Studies

  • MCF-7 Cell Line Study:
    • Treatment with a related compound resulted in a significant reduction in cell viability (26.86%) and increased apoptosis markers (AV+/PI−: 8.73%) .
  • Animal Model Analgesic Study:
    • Injections of benzothiophene derivatives showed enhanced pain relief compared to control groups, indicating potential for therapeutic use in pain management .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs from the evidence (Table 1):

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name Substituent at Position 2 Core Structure Molecular Formula Molar Mass (g/mol)
Target Compound 3-Oxopiperazin-2-yl acetyl Tetrahydrobenzo[b]thiophene-3-carboxylate C17H22N3O4S* 364.44
Ethyl 2-{[3-(Acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-(Acetylsulfanyl)propanoyl Tetrahydrobenzo[b]thiophene-3-carboxylate C16H21NO4S2 355.47
Ethyl 2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Propoxybenzoyl Tetrahydrobenzo[b]thiophene-3-carboxylate C21H25NO4S 387.49
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl Tetrahydrobenzo[b]thiophene-3-carboxylate C21H24NO5S 402.49

*Calculated based on IUPAC nomenclature; exact mass requires experimental validation.

Key Observations :

  • Target Compound: The 3-oxopiperazine group introduces a six-membered ring with a ketone oxygen, enabling hydrogen-bond donor/acceptor interactions critical for target binding .
  • Analog 6o : The 4-hydroxyphenyl and ethoxy groups enhance hydrophilicity but may reduce membrane permeability compared to the target compound.
  • Acetylsulfanyl Derivative : The thioether linkage (S–CO) may confer redox activity or metabolic instability, unlike the stable amide bond in the target.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The methyl ester in the target compound may enhance lipophilicity relative to ethyl esters (e.g., 6o), influencing blood-brain barrier penetration .
  • Biological Activity : Analogs in and are precursors for azomethine derivatives with reported bioactivity, suggesting the target compound could be optimized for CNS or antimicrobial applications .

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